molecular formula C21H22N2O6 B12798911 1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester CAS No. 130292-73-8

1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester

Cat. No.: B12798911
CAS No.: 130292-73-8
M. Wt: 398.4 g/mol
InChI Key: BTTDRUVUGZZDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester is a complex organic compound. It belongs to the class of phenanthroline derivatives, which are known for their diverse applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a phenanthroline core with carboxylic acid and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The phenanthroline core can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid and ester groups may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,10-Phenanthroline
  • 2,2’-Bipyridine
  • 4,7-Diphenyl-1,10-phenanthroline

Uniqueness

Compared to similar compounds, 1,7-Phenanthroline-2,8-dicarboxylic acid, 6-(1,1-dimethylpropyl)-1,4,7,10-tetrahydro-4,10-dioxo-, dimethyl ester has unique structural features that may enhance its reactivity and specificity in various applications. The presence of carboxylic acid and ester groups provides additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

130292-73-8

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

dimethyl 6-(2-methylbutan-2-yl)-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate

InChI

InChI=1S/C21H22N2O6/c1-6-21(2,3)11-7-10-14(24)8-12(19(26)28-4)22-17(10)16-15(25)9-13(20(27)29-5)23-18(11)16/h7-9H,6H2,1-5H3,(H,22,24)(H,23,25)

InChI Key

BTTDRUVUGZZDBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=C2C(=C3C(=C1)C(=O)C=C(N3)C(=O)OC)C(=O)C=C(N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.